(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Overview
Description
Chemical Reactions Analysis
YM-15430-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include various organic solvents, catalysts, and temperature control . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
YM-15430-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of beta 1 adrenergic receptor antagonists and calcium channel antagonists.
Biology: Used to study the physiological effects of beta 1 adrenergic receptor antagonists and calcium channel antagonists on various biological systems.
Medicine: Investigated for its potential use as an antianginal and antihypertensive agent.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
YM-15430-1 exerts its effects by blocking beta 1 adrenergic receptors and calcium channels . This dual action helps to reduce heart rate and blood pressure, making it effective as an antianginal and antihypertensive agent. The molecular targets involved include beta 1 adrenergic receptors and calcium channels, which play a crucial role in cardiovascular function .
Comparison with Similar Compounds
YM-15430-1 is unique due to its dual activity as a beta 1 adrenergic receptor antagonist and a calcium channel antagonist . Similar compounds include:
Propranolol: A beta-adrenergic receptor antagonist.
Nifedipine: A calcium channel blocker.
Atenolol: A selective beta 1 adrenergic receptor antagonist.
Compared to these compounds, YM-15430-1 offers the combined benefits of both beta 1 adrenergic receptor antagonism and calcium channel antagonism, making it a versatile agent for cardiovascular therapy .
Properties
CAS No. |
153192-22-4 |
---|---|
Molecular Formula |
C29H35N3O8 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
5-O-[4-[(2-hydroxy-3-phenoxypropyl)amino]butyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3 |
InChI Key |
HBXMSJLNXYLVTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4((S)-2-hydroxy-3-phenoxypropylamino)butylmethyl-2,6-dimethyl-((S)-4-(m-nitrophenyl))-1,4-dihydropyridine-3,5-dicarboxylic acid YM 15430-1 YM-15430-1 YM-15430-2 YM-15430-3 YM-15430-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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